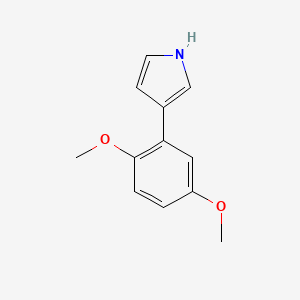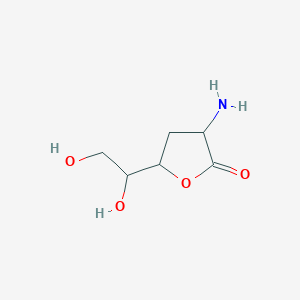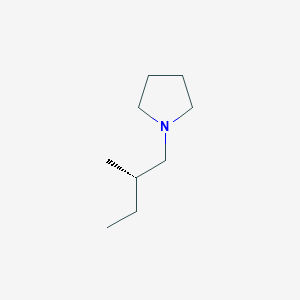
(S)-1-(2-Methylbutyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Methylbutyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry The this compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of (S)-2-Methylbutylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reductive amination to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Methylbutyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrolidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Methylbutyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Methylbutyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Methylbutyl)pyrrolidine: The enantiomer of (S)-1-(2-Methylbutyl)pyrrolidine with a different three-dimensional arrangement.
1-(2-Methylpropyl)pyrrolidine: A similar compound with a different alkyl substituent.
1-(2-Ethylbutyl)pyrrolidine: Another related compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds. The presence of the (S)-configuration can influence its binding affinity to receptors and its overall pharmacological profile.
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
1-[(2S)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C9H19N/c1-3-9(2)8-10-6-4-5-7-10/h9H,3-8H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
GBAJVBMOIARZCQ-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@H](C)CN1CCCC1 |
Kanonische SMILES |
CCC(C)CN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


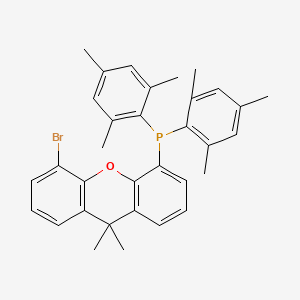
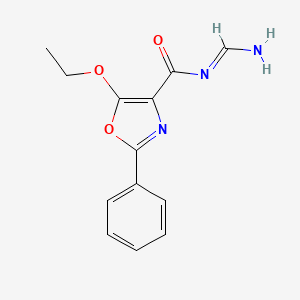
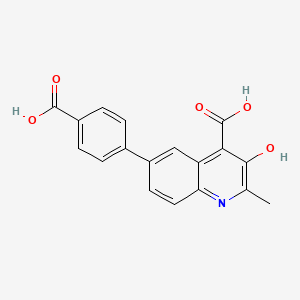
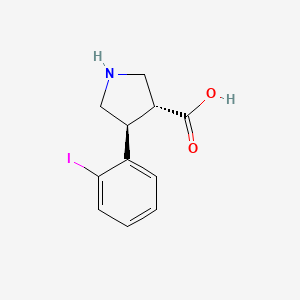
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)

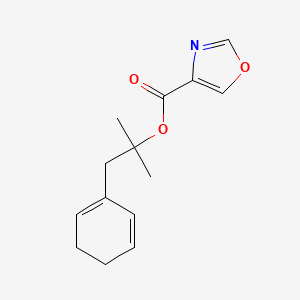
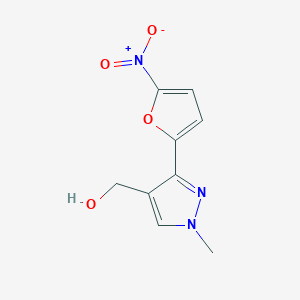
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)

